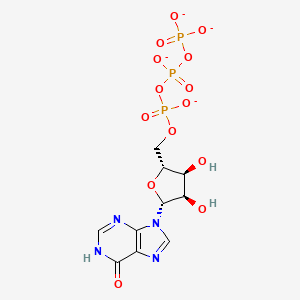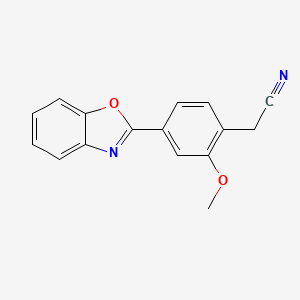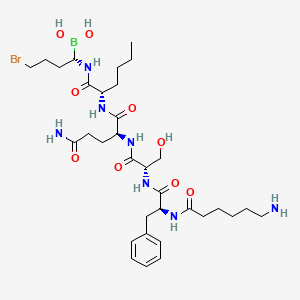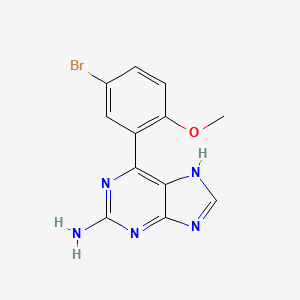![molecular formula C22H19N5O4 B10773599 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl- CAS No. 1192216-03-7](/img/structure/B10773599.png)
1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PMID19788238C66: Es ist unter verschiedenen Synonymen bekannt, darunter GTPL8141, ZINC45245466, NSC752203 und BDBM50299218 . Diese Verbindung wird hauptsächlich als Wirkstoffkandidat und Entdeckungsmittel untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von PMID19788238C66 umfasst mehrere Schritte, einschließlich der Auswahl geeigneter Ausgangsstoffe und Reagenzien. Die spezifischen Synthesewege und Reaktionsbedingungen werden auf hohe Ausbeute und Reinheit zugeschnitten. Häufige Methoden umfassen die Karbonisierung, gefolgt von der Sulfonierung, die zur Herstellung von kohlenstoffbasierten festen Säuren verwendet wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von PMID19788238C66 erfolgt typischerweise durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um Konsistenz und Effizienz zu gewährleisten. Der Prozess kann Schritte wie hydrothermale Behandlung, Schablonenmethoden und Ansäuerung mit Reagenzien wie Phosphorsäure und Salpetersäure umfassen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PMID19788238C66 involves multiple steps, including the selection of appropriate starting materials and reagents. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity. Common methods include carbonization followed by sulfonation, which is used to prepare carbon-based solid acids .
Industrial Production Methods: Industrial production of PMID19788238C66 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as hydrothermal treatment, template methods, and acidification using agents like phosphoric acid and nitric acid .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PMID19788238C66 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Struktur und Eigenschaften der Verbindung für spezifische Anwendungen zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Halogenierungs- und Nitrierungsreaktionen werden mit Reagenzien wie Chlor und Salpetersäure durchgeführt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
Chemie: PMID19788238C66 wird als Katalysator in verschiedenen chemischen Reaktionen eingesetzt, darunter Veresterung, Hydrolyse und Alkylierung . Seine einzigartigen Eigenschaften machen es für die Steigerung von Reaktionsraten und Selektivität geeignet.
Biologie: In der biologischen Forschung wird PMID19788238C66 auf sein Potenzial als Therapeutikum untersucht. Es wird auf seine Interaktionen mit biologischen Zielen und seine Auswirkungen auf zelluläre Signalwege untersucht .
Medizin: Die Verbindung wird als Wirkstoffkandidat zur Behandlung verschiedener Krankheiten untersucht. Seine potenziellen therapeutischen Wirkungen werden in präklinischen und klinischen Studien bewertet .
Industrie: PMID19788238C66 findet Anwendungen in industriellen Prozessen, wie z. B. der Produktion von Spezialchemikalien und -materialien. Seine Rolle als Katalysator und seine Stabilität unter verschiedenen Bedingungen machen es für industrielle Anwendungen wertvoll .
Wirkmechanismus
Der Wirkmechanismus von PMID19788238C66 beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung entfaltet ihre Wirkung durch Bindung an Zielproteine oder Enzyme, Modulation ihrer Aktivität und Beeinflussung nachgeschalteter Signalwege . Diese Interaktion kann zu Veränderungen in zellulären Prozessen führen, wie z. B. Genexpression, Proteinsynthese und Stoffwechselwegen .
Wirkmechanismus
The mechanism of action of PMID19788238C66 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways . This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- GTPL8141
- ZINC45245466
- NSC752203
- BDBM50299218
Vergleich: PMID19788238C66 ist in seiner Struktur und seinen Eigenschaften einzigartig im Vergleich zu ähnlichen Verbindungen. Während andere Verbindungen einige funktionelle Gruppen oder strukturelle Motive teilen, hebt die spezifische Anordnung von Atomen von PMID19788238C66 und sein daraus resultierendes chemisches Verhalten es hervor. Seine Effektivität als Katalysator und seine potenziellen therapeutischen Anwendungen unterstreichen seine Einzigartigkeit .
Eigenschaften
CAS-Nummer |
1192216-03-7 |
|---|---|
Molekularformel |
C22H19N5O4 |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
7-(5-hydroxy-2-methylphenyl)-6-(2-methoxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19N5O4/c1-12-8-9-13(28)10-14(12)16-11-26-18-19(25(2)22(30)24-20(18)29)23-21(26)27(16)15-6-4-5-7-17(15)31-3/h4-11,28H,1-3H3,(H,24,29,30) |
InChI-Schlüssel |
JTWMOWRMSZZHDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)O)C2=CN3C4=C(N=C3N2C5=CC=CC=C5OC)N(C(=O)NC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Methyl-1-oxo-1-[3-(3-phenoxyphenyl)propylamino]propan-2-yl]phosphonic acid](/img/structure/B10773519.png)
![(3S)-4-{[(E)-2-[1-(4-fluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]ethenyl](hydroxy)phosphoryl}-3-hydroxybutanoic acid](/img/structure/B10773521.png)
![(3R)-6-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10773522.png)
![(S)-1-(2-aza-bicyclo[2.2.2]octan-2-yl)-2-(2-(3,5-dimethylphenyl)-3-(1-(2-(pyridin-4-yl)ethylamino)propan-2-yl)-1H-indol-5-yl)-2-methylpropan-1-one](/img/structure/B10773529.png)
![[(1S,2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773532.png)

![N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B10773546.png)
![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)

![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide](/img/structure/B10773563.png)

![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)

![(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10773591.png)
